

Pirodavir: An In-Depth Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Pirodavir** (R-77975), a potent, broad-spectrum antipicornaviral agent. The information is intended to support research and development efforts in the field of antiviral drug discovery.

Chemical Structure and Identifiers

Pirodavir is a substituted phenoxy-pyridazinamine derivative.[1] Its chemical structure is characterized by a central piperidinyl-ethoxy-benzoic acid ethyl ester moiety linked to a 6-methyl-pyridazinyl group.

Table 1: Chemical Identifiers for Pirodavir



Identifier	Value	Source(s)	
IUPAC Name	ethyl 4-[2-[1-(6- methylpyridazin-3-yl)piperidin- 4-yl]ethoxy]benzoate	DrugBank Online	
Synonyms	R-77975, R 77975	MedChemExpress, DrugBank Online	
CAS Number	124436-59-5	MedChemExpress	
Molecular Formula	C21H27N3O3	MedChemExpress	
SMILES	CCOC(=O)C1=CC=C(OCCC2 CCN(CC2)C2=CC=C(C)N=N2) C=C1	DrugBank Online	
InChI	InChI=1S/C21H27N3O3/c1-3- 26-21(25)18-5-7-19(8-6-18)27- 15-12-17-10-13-24(14-11- 17)20-9-4-16(2)22-23-20/h4- 9,17H,3,10-15H2,1-2H3		

Physicochemical Properties

The physicochemical properties of **Pirodavir** are crucial for its formulation, delivery, and pharmacokinetic profile. While experimentally determined data is limited, a combination of reported values and predicted properties are summarized below.

Table 2: Physicochemical Properties of Pirodavir



Property	Value	Source(s)	
Molecular Weight	369.46 g/mol	MedChemExpress	
Melting Point	124-125 °C		
pKa (Strongest Basic)	4.41 (Predicted) DrugBank Online		
logP	4.49 (Predicted) DrugBank Online		
Water Solubility	0.0682 mg/mL (Predicted)	DrugBank Online	
Solubility in Organic Solvents	Soluble in DMSO (10 mg/mL with ultrasonic), slightly soluble in chloroform and methanol. Soluble in formulations of 10% DMSO/40% PEG300/5% Tween-80/45% Saline (\geq 1 mg/mL), 10% DMSO/90% (20% SBE- β -CD in Saline) (\geq 1 mg/mL), and 10% DMSO/90% Corn Oil (\geq 1 mg/mL).	MedChemExpress	
Appearance	Light yellow to yellow solid	solid MedChemExpress	

Antiviral Activity and Mechanism of Action

Pirodavir is a potent inhibitor of a broad range of picornaviruses, including a majority of human rhinovirus (HRV) serotypes and various enteroviruses.[1][2][3]

Spectrum of Antiviral Activity

Pirodavir demonstrates high activity against both major (group B) and minor (group A) receptor groups of human rhinoviruses.[1][2] It is also effective against several enteroviruses, such as poliovirus, coxsackievirus, and echovirus.[1]

Table 3: In Vitro Antiviral Activity of Pirodavir

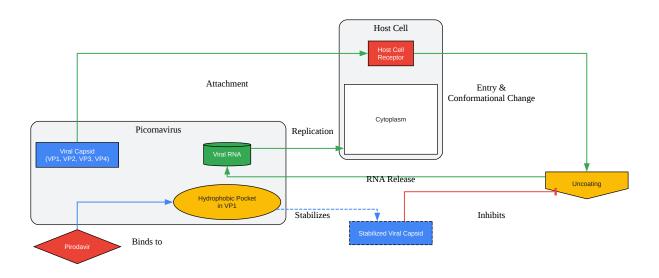


Virus	Assay Type	Activity Metric	Value	Cell Line	Source(s)
Human Rhinovirus (80 of 100 serotypes)	MIC	MIC	0.064 μg/mL (for 80% of serotypes)	Not Specified	
Human Rhinovirus 2 (HRV-2)	Virus Yield Reduction	IC90	2.3 nM	КВ	[3]
Human Rhinovirus (59% of serotypes/isol ates)	Not Specified	IC50	<100 nM	Not Specified	MedChemEx press
Enteroviruses (16 types)	Not Specified	IC80	1.3 μg/mL	Not Specified	MedChemEx press,[3]
Enterovirus 71 (EV71)	Not Specified	IC50	5,420 nM	Not Specified	MedChemEx press
Poliovirus	MIC	MIC	0.025-0.27 μg/mL	Not Specified	
Coxsackievir us	MIC	MIC	0.018-8.5 μg/mL	Not Specified	_
Echovirus	MIC	MIC	0.019-1.3 μg/mL	Not Specified	

Mechanism of Action: Capsid Binding

Pirodavir's mechanism of action involves binding to the viral capsid, specifically within a hydrophobic pocket located in the VP1 capsid protein.[1][4] This binding stabilizes the capsid, thereby inhibiting critical early events in the viral replication cycle, such as attachment to host cells, entry, and/or uncoating (the release of the viral RNA genome into the cytoplasm).[1] The exact step that is inhibited can be serotype-dependent.[1]





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Pirodavir's mechanism of action as a capsid binder.

Experimental Protocols

Detailed methodologies for key assays used to characterize the antiviral activity of **Pirodavir** are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Cytopathic Effect (CPE) Inhibition Assay (Neutral Red Uptake)

This assay determines the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).



Materials:

- HeLa or other susceptible cell lines
- 96-well cell culture plates
- Cell culture medium (e.g., MEM with 2% FBS)
- Picornavirus stock
- Pirodavir stock solution (in DMSO)
- Neutral Red solution (0.033% in PBS)
- Fixative solution (e.g., 10% formalin in PBS)
- Solubilization solution (e.g., 1% acetic acid in 50% ethanol)
- Microplate reader (540 nm)

Procedure:

- Cell Seeding: Seed HeLa cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation (e.g., 1 x 10⁴ cells/well).[5] Incubate at 37°C in a 5% CO₂ incubator.[5]
- Compound Dilution: Prepare serial dilutions of **Pirodavir** in cell culture medium.
- Infection and Treatment:
 - Aspirate the growth medium from the confluent cell monolayers.
 - Add the diluted **Pirodavir** to the wells in triplicate.
 - Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.
 - Add the virus suspension at a predetermined multiplicity of infection (MOI) to all wells except the cell control and compound toxicity control wells.

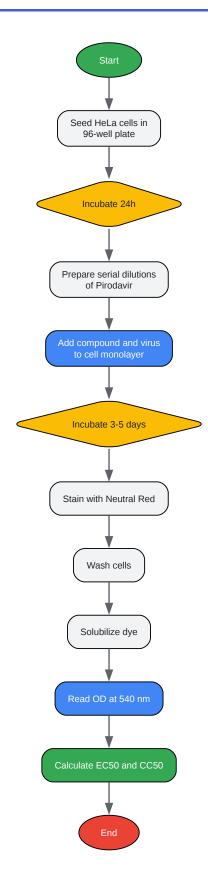
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- Incubation: Incubate the plates at the optimal temperature for the specific virus (e.g., 33-35°C for many rhinoviruses) in a 5% CO₂ incubator for a period sufficient to observe 80-100% CPE in the virus control wells (typically 3-5 days).[6]
- Neutral Red Staining:
 - Aspirate the medium from the wells.
 - \circ Add 100 μ L of Neutral Red solution to each well and incubate for 2 hours at 37°C to allow for dye uptake by viable cells.[7]
 - Aspirate the Neutral Red solution and wash the cells gently with PBS.[7]
- · Dye Solubilization and Measurement:
 - \circ Add 150 μ L of the solubilization solution to each well to extract the dye from the cells.
 - Measure the optical density (OD) at 540 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability compared to the cell control and determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) using regression analysis.





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Workflow for the CPE Inhibition Assay.



Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the antiviral compound.

Materials:

- Susceptible cell line grown in 24- or 48-well plates
- Picornavirus stock
- · Pirodavir stock solution
- · Cell culture medium
- Materials for virus titration (e.g., plaque assay)

Procedure:

- Cell Culture and Infection:
 - Seed cells in multi-well plates to form a confluent monolayer.
 - Infect the cells with the virus at a high multiplicity of infection (MOI) to ensure nearly all cells are infected.
 - After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
- Compound Treatment: Add fresh medium containing serial dilutions of Pirodavir to the infected cells.
- Incubation: Incubate the plates for a single viral replication cycle (typically 8-24 hours).
- Virus Harvest:
 - After incubation, subject the plates to three cycles of freezing and thawing to release the progeny virus.
 - Collect the cell lysates containing the virus.



- Virus Titer Determination:
 - Determine the virus titer in each sample using a plaque assay or TCID₅₀ assay on fresh cell monolayers.[8]
- Data Analysis: Calculate the log10 reduction in virus yield for each compound concentration compared to the untreated virus control. The IC90 is the concentration of the compound that causes a 90% (1-log10) reduction in virus yield.[3]

Capsid Thermal Stability Assay

This assay assesses the ability of a compound to stabilize the viral capsid against heat-induced denaturation.

Materials:

- Purified picornavirus preparation
- Pirodavir stock solution
- Phosphate-buffered saline (PBS) or other suitable buffer
- Thermal cycler or water bath with a precise temperature gradient
- Equipment for determining viral infectivity (plaque assay) or capsid integrity (e.g., specific antibodies for ELISA or dot blot)

Procedure:

- Compound Incubation:
 - Mix the purified virus with a fixed concentration of Pirodavir or a vehicle control.
 - Incubate the mixture at room temperature for 15-30 minutes to allow for compound binding.
- Heat Treatment:



- Expose the virus-compound mixtures to a range of temperatures for a short period (e.g., 2 minutes at temperatures from 37°C to 57°C).[4]
- Immediately cool the samples on ice to prevent further denaturation.
- Assessment of Viral Infectivity/Integrity:
 - Determine the remaining infectious virus titer in each sample using a plaque assay.
 - Alternatively, assess capsid integrity using methods like dot blotting with antibodies that recognize intact versus disassembled capsids.
- Data Analysis: Compare the temperature at which a significant loss of infectivity or capsid
 integrity occurs in the Pirodavir-treated samples versus the control samples. An increase in
 the denaturation temperature indicates stabilization of the capsid by the compound.[4]

Conclusion

Pirodavir is a well-characterized picornavirus capsid-binding inhibitor with a potent and broad spectrum of activity. Its mechanism of action, involving the stabilization of the viral capsid, makes it a valuable tool for studying picornavirus replication and a lead compound for the development of new antiviral therapies. The detailed protocols provided in this guide offer a foundation for the in vitro evaluation of **Pirodavir** and other potential antipicornaviral agents. Further research into its pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential.

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